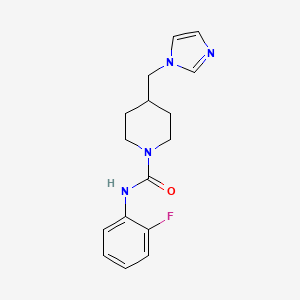

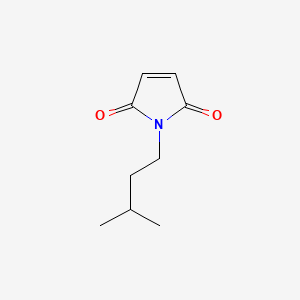

![molecular formula C24H23N5O2 B2934095 3,8-dibenzyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887460-77-7](/img/structure/B2934095.png)

3,8-dibenzyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación

Optoelectronic Devices

Imidazo-purine derivatives have been explored for their potential in optoelectronic devices due to their luminescent properties . These compounds can be used in the development of organic light-emitting diodes (OLEDs), which are used in display and lighting technologies. Their ability to emit light when an electric current is applied makes them suitable for high-resolution screens and energy-efficient lighting solutions.

Biological Sensors

The unique optical behaviors of imidazo-purine derivatives make them excellent candidates for use in biological sensors . These sensors can detect biological molecules or changes in biological systems, which is crucial for medical diagnostics, environmental monitoring, and biotechnological applications.

Anti-Cancer Drugs

Some imidazo-purine derivatives have shown promise as anti-cancer drugs . Their ability to interfere with the replication and repair of DNA in cancer cells makes them potential candidates for chemotherapy agents. Research is ongoing to understand their mechanisms of action and to develop derivatives with higher efficacy and lower toxicity.

Confocal Microscopy Emitters

These compounds can serve as emitters for confocal microscopy and imaging . Confocal microscopy is a powerful tool that allows for the high-resolution imaging of cells and tissues. Imidazo-purine derivatives can be used to label biological specimens, providing bright and stable fluorescence for detailed imaging studies.

Pharmaceutical Field

In the pharmaceutical field , imidazo-purine derivatives are part of a broader class of imidazole-containing compounds known for a wide range of biological activities . They are key components in the synthesis of various drugs, including antibacterial, antiviral, and anti-inflammatory medications.

Environmental Remediation

Derivatives of imidazo-purine, such as 1,3:2,4-Dibenzylidene-d-sorbitol (DBS), have applications in environmental remediation . These compounds can form gels that are used to remove pollutants from water and soil, aiding in the cleanup of contaminated environments.

Mecanismo De Acción

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Direcciones Futuras

Propiedades

IUPAC Name |

2,6-dibenzyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O2/c1-16-17(2)29-20-21(25-23(29)27(16)14-18-10-6-4-7-11-18)26(3)24(31)28(22(20)30)15-19-12-8-5-9-13-19/h4-13H,14-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHSZDIDJKQYHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1CC4=CC=CC=C4)N(C(=O)N(C3=O)CC5=CC=CC=C5)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,8-dibenzyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

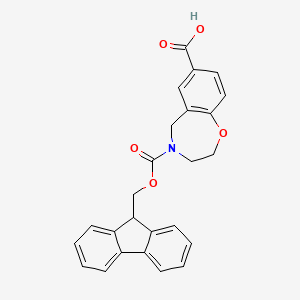

![Methyl 3-[(3,4-dimethylphenyl){2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2934014.png)

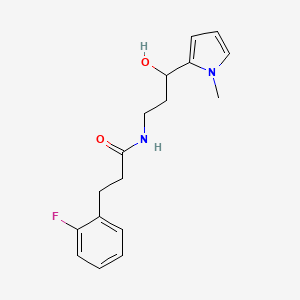

![example 71 [US20090306039]](/img/structure/B2934020.png)

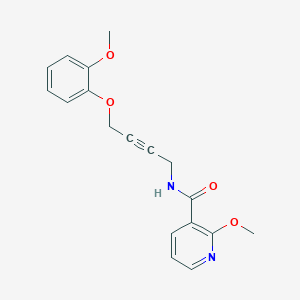

![[2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2934021.png)

![5-[(Z)-1-Chloro-2-(2,6-dichloropyridin-3-yl)ethenyl]-N-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2934022.png)

![Methyl 3-[(4-chlorophenyl){2-[(2-methylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2934028.png)